molecular formula C17H23NO3S B4127611 ETHYL 1-[2-(ETHYLSULFANYL)BENZOYL]-3-PIPERIDINECARBOXYLATE

ETHYL 1-[2-(ETHYLSULFANYL)BENZOYL]-3-PIPERIDINECARBOXYLATE

Cat. No.: B4127611
M. Wt: 321.4 g/mol
InChI Key: QNPUJDIXTMSYJI-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(ethylthio)benzoyl]-3-piperidinecarboxylate is an organic compound with the molecular formula C17H23NO3S This compound is characterized by the presence of a benzoyl group attached to a piperidine ring, which is further substituted with an ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[2-(ETHYLSULFANYL)BENZOYL]-3-PIPERIDINECARBOXYLATE typically involves the reaction of 2-(ethylthio)benzoic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of 2-(ethylthio)benzoyl chloride: This is achieved by reacting 2-(ethylthio)benzoic acid with thionyl chloride.

    Reaction with piperidine: The resulting 2-(ethylthio)benzoyl chloride is then reacted with piperidine to form the intermediate product.

    Esterification: Finally, the intermediate product is esterified with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(ethylthio)benzoyl]-3-piperidinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-[2-(ethylthio)benzoyl]-3-piperidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-[2-(ETHYLSULFANYL)BENZOYL]-3-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The ethylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The benzoyl group can also interact with various enzymes, affecting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[2-(methylthio)benzoyl]-3-piperidinecarboxylate
  • Ethyl 1-[2-(propylthio)benzoyl]-3-piperidinecarboxylate
  • Ethyl 1-[2-(butylthio)benzoyl]-3-piperidinecarboxylate

Uniqueness

Ethyl 1-[2-(ethylthio)benzoyl]-3-piperidinecarboxylate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethylthio group enhances its reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

ethyl 1-(2-ethylsulfanylbenzoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-3-21-17(20)13-8-7-11-18(12-13)16(19)14-9-5-6-10-15(14)22-4-2/h5-6,9-10,13H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPUJDIXTMSYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 1-[2-(ETHYLSULFANYL)BENZOYL]-3-PIPERIDINECARBOXYLATE
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ETHYL 1-[2-(ETHYLSULFANYL)BENZOYL]-3-PIPERIDINECARBOXYLATE

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